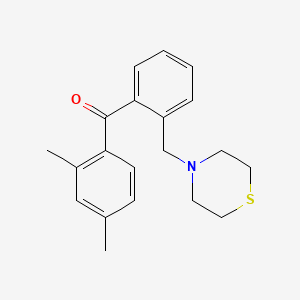

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone

Description

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone is a benzophenone derivative featuring a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 2' position of one benzene ring and methyl groups at the 2 and 4 positions of the adjacent ring.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-7-8-18(16(2)13-15)20(22)19-6-4-3-5-17(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAFKWUZNHDPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643821 | |

| Record name | (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-84-5 | |

| Record name | (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Preparation

| Step | Description | Reagents & Conditions |

|---|---|---|

| 1. | Synthesis of Halogenated Benzophenone Intermediate | Prepare 2,4-dimethyl halogenobenzophenone via halogenation of 2,4-dimethylbenzophenone or via Friedel-Crafts acylation with appropriate halogenated precursors. |

| 2. | Preparation of Thiomorpholinomethyl Mercaptan | Synthesize or procure 2'-thiomorpholinomethyl mercaptan, which contains the thiomorpholine moiety linked to a mercaptan (-SH) group. |

| 3. | Nucleophilic Substitution Reaction | React the halogenated benzophenone with the thiomorpholinomethyl mercaptan in the presence of a base (e.g., sodium hydride, potassium carbonate) in an organic solvent under reflux. The base deprotonates the mercaptan to form the thiolate anion, which attacks the halogenated benzophenone, substituting the halogen with the thiomorpholinomethyl group. |

| 4. | Work-up and Purification | After reaction completion, the mixture is cooled, and the product is isolated by extraction, washing, and purification techniques such as recrystallization or chromatography. |

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 60–140 °C | Controlled heating to promote substitution without decomposition |

| Pressure | Atmospheric or slightly elevated | Usually atmospheric; pressure control if volatile solvents used |

| Solvent | Toluene, xylene, chlorobenzene | Solvent choice affects solubility and reaction rate |

| Base | Sodium hydride, potassium carbonate | Base must be strong enough to generate thiolate anion |

| Molar Ratios | Halogenated benzophenone : mercaptan = 1:1 to 1:2 | Excess mercaptan can drive reaction to completion |

| Reaction Time | 1–4 hours | Dependent on scale and reactivity |

Supporting Research Findings and Analysis

Avoidance of Friedel-Crafts Conditions: The nucleophilic substitution method avoids the use of corrosive Lewis acids like AlCl3, which can degrade equipment and limit functional group compatibility. This is particularly important for introducing heterocyclic sulfur groups such as thiomorpholine, which may be sensitive to harsh acidic conditions.

Functional Group Tolerance: The method allows incorporation of functionalized alkyl or heterocyclic thiols, enabling the synthesis of complex benzophenone derivatives with sulfur-containing substituents.

Base and Solvent Effects: The choice of base and solvent significantly impacts the reaction yield and selectivity. Strong bases capable of generating thiolate anions efficiently promote substitution. Aprotic aromatic solvents such as toluene or xylene provide good solubility and thermal stability.

Reaction Efficiency: Using an excess of mercaptan and maintaining optimal temperature and reaction time leads to high yields of the desired thioether product. The reaction typically proceeds with good regioselectivity, substituting at the halogenated positions on the benzophenone ring.

Comparative Table of Preparation Methods for Benzophenone Thioethers

| Method | Starting Materials | Catalysts/Bases | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts alkylation with aromatic thioethers | Benzoyl chloride + alkyl aryl sulfides | AlCl3 (Lewis acid) | Anhydrous, low temp | Established method | Harsh conditions, limited functional group tolerance |

| Nucleophilic substitution of halogenobenzophenones with thiols | Halogenated benzophenones + mercaptans | Strong base (NaH, K2CO3) | Heating in organic solvent | Milder, functional group tolerant, versatile | Requires preparation of halogenated intermediates |

| Phase transfer catalysis methylation (related benzophenone derivatives) | 2,4-dihydroxybenzophenone + methyl halides | Phase transfer catalysts | High pressure, 60–140 °C | High yield methylation | Complex steps, toxic reagents (dimethyl sulfate) |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0°C.

Substitution: Ammonia in ethanol at reflux temperature.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amines and thiols.

Scientific Research Applications

Chemistry

Photoinitiator in Polymerization Reactions

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone serves as a photoinitiator for polymerization processes. It absorbs UV light and generates free radicals, which initiate the polymerization of monomers, making it valuable in the production of various polymers and coatings.

Biology

Studies on UV-Induced DNA Damage

Research indicates that this compound can induce DNA damage through the generation of reactive oxygen species (ROS) when exposed to UV light. This property is useful for studying DNA repair mechanisms and cellular responses to oxidative stress.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves ROS generation leading to apoptosis and inhibition of cell migration through interference with key signaling pathways like NF-κB .

Medicine

Potential in Photodynamic Therapy

The compound is being investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate ROS upon light activation may enhance the therapeutic efficacy of PDT by selectively targeting cancer cells.

UV Filter in Cosmetics

Due to its ability to absorb UV radiation, 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone is utilized as a UV filter in cosmetic products. It protects skin from harmful UV rays, thereby reducing the risk of skin damage and photoaging .

Synthesis of Fine Chemicals

In industrial settings, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions .

Anticancer Studies

Research has shown that this compound effectively reduces cell viability in breast cancer cell lines by inducing apoptosis through ROS-mediated pathways .

Photochemical Properties

Studies highlight its potential as a photosensitizer in photocatalytic reactions, which could have implications for drug delivery systems under UV light exposure .

Inflammation Inhibition

The compound has demonstrated promise in reducing inflammatory markers such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone involves the absorption of UV light, leading to the formation of reactive species that can initiate polymerization reactions. The compound acts as a photoinitiator by generating free radicals upon exposure to UV light, which then react with monomers to form polymers. In biological systems, the compound can induce DNA damage by generating reactive oxygen species, which can be used to study DNA repair mechanisms.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The electronic profile of benzophenone derivatives is heavily influenced by substituents. Methyl groups (electron-donating) at positions 2 and 4 increase electron density on the aromatic ring, reducing electrophilicity compared to halogen-substituted analogs. For example:

- 3-Chloro-3'-thiomorpholinomethyl benzophenone (CAS 898763-03-6): The chloro group (electron-withdrawing) decreases electron density, enhancing reactivity in electrophilic substitutions .

- 3,4-Difluoro-4'-thiomorpholinomethyl benzophenone: Fluorine atoms (strongly electron-withdrawing) polarize the ring, increasing dipole moments and altering UV absorption profiles .

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Electron Effect | LogP* | UV λmax (nm) |

|---|---|---|---|---|

| 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone | 2,4-Me; 2'-thiomorpholine | Electron-donating | ~3.2 | 290–310 |

| 3-Chloro-3'-thiomorpholinomethyl benzophenone | 3-Cl; 3'-thiomorpholine | Electron-withdrawing | ~2.8 | 300–320 |

| 4-Fluoro-4'-thiomorpholinomethyl benzophenone | 4-F; 4'-thiomorpholine | Electron-withdrawing | ~2.5 | 305–325 |

*Estimated LogP values based on substituent contributions .

Key Research Findings

- Thermostability: Amino-group modified benzophenone derivatives increase enzyme thermostability (e.g., cold-adapted alkaline phosphatase in ). The target compound’s thiomorpholine group may similarly stabilize proteins via non-covalent interactions.

- QSAR Insights: 2D-QSAR models highlight the importance of lipophilicity (LogP) and polar surface area in benzophenone-derived antimalarials. The target compound’s moderate LogP (~3.2) balances solubility and membrane permeability .

Biological Activity

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone is a synthetic compound characterized by its unique structural features, including a benzophenone moiety and a thiomorpholine group. This compound has garnered attention due to its potential biological activities, particularly in the fields of photochemistry and pharmacology. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

- Molecular Formula : C₁₈H₁₉NOS

- Molecular Weight : 325.47 g/mol

- Density : 1.138 g/cm³

- Boiling Point : 487.2°C at 760 mmHg

The presence of the benzophenone group suggests that this compound may exhibit photochemical properties, as benzophenones are known for their ability to absorb ultraviolet (UV) light and act as UV filters or photoinitiators in various applications.

Antitumor Effects

Research indicates that 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone exhibits significant antitumor activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, studies have demonstrated its efficacy against breast cancer cell lines, where it induces apoptosis and inhibits cell migration .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production, leading to oxidative stress in cancer cells, which can trigger apoptosis.

- Inhibition of Key Signaling Pathways : It has been observed to interfere with critical signaling pathways involved in cell survival and proliferation, including the NF-κB pathway .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone | C₁₈H₁₉NOS | Similar structure but different substitution | Potentially different biological activity |

| 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | C₁₈H₁₉Cl₂NOS | Contains chlorine substituents | Chlorine may enhance reactivity but alters profile |

| Benzophenone derivatives | Various | Commonly used as photoprotective agents | Varying degrees of biological activity |

The unique combination of the thiomorpholine group and specific methyl substitutions on the benzophenone framework distinguishes this compound from its analogs, potentially leading to unique pharmacological profiles.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activities of 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone:

- Anticancer Studies : In vitro assays demonstrated that the compound effectively reduced cell viability in MDA-MB-231 breast cancer cells by inducing apoptosis through ROS-mediated pathways .

- Photochemical Properties : Research has highlighted its potential as a photosensitizer in photocatalytic reactions, which could have implications for drug delivery systems under UV light exposure .

- Inflammation Inhibition : The compound has shown promise in reducing inflammatory markers such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.